tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and stability. The BCP motif has gained significant interest in various fields, including materials science and drug discovery, due to its ability to enhance the properties of molecules, such as solubility, potency, and metabolic stability .
Preparation Methods
The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate typically involves the construction of the BCP core followed by the introduction of the sulfonyl and acetate groups. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate involves its interaction with specific molecular targets and pathways. The BCP core enhances the three-dimensional character and saturation of the compound, which can improve its binding affinity to target proteins and enzymes. This bioisosteric replacement strategy can lead to increased solubility, potency, and metabolic stability, thereby enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can be compared with other similar compounds, such as:
Cubanes: These compounds also feature a unique three-dimensional structure but differ in their chemical reactivity and stability.
Higher Bicycloalkanes: These compounds have larger ring systems and different physical and chemical properties compared to BCP derivatives.
The uniqueness of this compound lies in its ability to enhance the properties of molecules through bioisosteric replacement, making it a valuable tool in drug discovery and materials science .
Properties
CAS No. |
2680528-19-0 |
---|---|
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.